molecular formula C21H18Cl2FN3O2 B10940038 [5-(2,4-Dichlorophenyl)-1,2-oxazol-3-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone

[5-(2,4-Dichlorophenyl)-1,2-oxazol-3-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10940038
M. Wt: 434.3 g/mol
InChI Key: MRYBKOMUQLDNNR-UHFFFAOYSA-N
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Description

[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a dichlorophenyl group, an isoxazole ring, and a fluorobenzyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of 2,4-dichlorophenylhydrazine with an appropriate β-keto ester under acidic conditions to form the isoxazole ring . The resulting intermediate is then reacted with 4-fluorobenzylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(2,4-DICHLOROPHENYL)-3-ISOXAZOLYL][4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and fluorobenzyl moieties contribute to its high reactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H18Cl2FN3O2

Molecular Weight

434.3 g/mol

IUPAC Name

[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H18Cl2FN3O2/c22-15-3-6-17(18(23)11-15)20-12-19(25-29-20)21(28)27-9-7-26(8-10-27)13-14-1-4-16(24)5-2-14/h1-6,11-12H,7-10,13H2

InChI Key

MRYBKOMUQLDNNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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